2,3-二降-11β-前列腺素F2α

描述

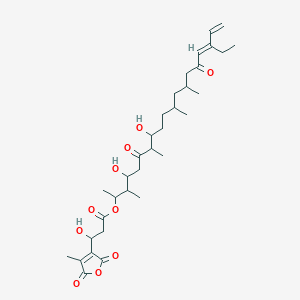

2,3-dinor-11β-Prostaglandin F2α (2,3-dinor-11β-PGF2α) was recovered from the urine of both normal monkeys and humans when infused with radiolabeled PGD2, where it represented approximately 1% and 4% of the infused radiolabeled dose, respectively. 2,3-dinor-11β-PGF2α has also been recovered from the urine of mastocytosis patients, where it is excreted in large amounts. In human asthmatic patients, 2,3-dinor-11β-PGF2α represents about 40% (as determined by GC/MS) of the immunoreactive 11β-PGF2α when measured using Cayman’s 11β-PGF2α ELISA Kit. The excretion rate for 2,3-dinor-11β-PGF2α is approximately 200-250 ng/24 hours in a normal adult.

科学研究应用

肥大细胞活化障碍

2,3-二降-11β-前列腺素F2α: 在患有系统性肥大细胞增多症(SM)的患者尿液中显着升高,SM 是一种肥大细胞活化障碍 . 该化合物用作 SM 筛查测试的生物标志物。 当与尿液白三烯 E4 和 N-甲基组胺结合时,检测 SM 的敏感性显着提高 .

哮喘和肺功能

2,3-二降-11β-前列腺素F2α 的水平在哮喘患者的尿液中也升高。 这种相关性与肺功能受损呈正相关,使其成为评估哮喘严重程度的宝贵指标 .

氧化应激的测量

这种代谢产物是通过花生四烯酸的非酶促过氧化作用产生的,被认为是氧化应激的衡量指标。 它的存在表明机体对自由基的反应,这对于了解各种病理状况至关重要 .

炎症研究

在炎症情况下观察到2,3-二降-11β-前列腺素F2α 水平升高。 这表明该化合物可能在炎症过程中发挥作用,使其成为炎症研究中重要的研究对象 .

药理学研究

该化合物与 COX-2 抑制剂的相互作用对药理学研究具有重要意义。 据认为它限制了这些抑制剂的功效,这在抗炎药物的开发中具有重要意义 .

肥大细胞活化疾病的诊断标志物

2,3-二降-11β-前列腺素F2α 的尿液排泄是肥大细胞活化疾病 (MCAD) 的诊断标志物。 它用于监测 PGD2 水平升高,PGD2 是一种参与 MCAD 的前列腺素 .

作用机制

Target of Action

The primary target of 2,3-dinor-11beta-Prostaglandin F2alpha (2,3 BPG) is the mast cells . Mast cells are a type of white blood cell that play a central role in inflammatory and immediate allergic reactions .

Mode of Action

2,3 BPG is a metabolite of Prostaglandin D2 (PGD2) and is released by activated mast cells . It interacts with these cells, leading to their activation and the release of large amounts of histamines, prostaglandins, leukotrienes, and tryptase .

Biochemical Pathways

The activation of mast cells and the subsequent release of mediators like 2,3 BPG is part of the body’s immune response. This can lead to various downstream effects, including the dilation of blood vessels, contraction of smooth muscle, and increased permeability of capillaries .

Pharmacokinetics

The pharmacokinetics of 2,3 BPG involve its excretion in the urine . The levels of 2,3 BPG in the urine can be used as a marker of increased PGD2 levels, which is indicative of mast cell activation .

Result of Action

The result of the action of 2,3 BPG is the activation of mast cells and the subsequent release of various mediators. This can lead to symptoms associated with systemic mastocytosis (SM), such as flushing, itching, abdominal pain, and anaphylaxis .

Action Environment

The action of 2,3 BPG can be influenced by various environmental factors. For example, patients taking aspirin or nonsteroidal anti-inflammatory drugs (NSAIDs) may have decreased concentrations of prostaglandin F2 alpha . Therefore, it is recommended to discontinue these medications for 2 weeks or 72 hours, respectively, prior to collecting a specimen for testing .

生化分析

Biochemical Properties

2,3-dinor-11beta-Prostaglandin F2alpha plays a significant role in biochemical reactions. It is a product of the cyclooxygenase pathway, a metabolic pathway that involves various enzymes and cofactors

Cellular Effects

In the context of cellular effects, 2,3-dinor-11beta-Prostaglandin F2alpha is known to influence cell function. It is associated with mast cell activation disease (MCAD) and asthma, where its levels are increased in the urine and are positively correlated with impaired lung function .

Molecular Mechanism

The molecular mechanism of 2,3-dinor-11beta-Prostaglandin F2alpha is complex. As a metabolite of PGD2, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

2,3-dinor-11beta-Prostaglandin F2alpha is involved in the cyclooxygenase pathway of arachidonic acid metabolism . This pathway involves various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

属性

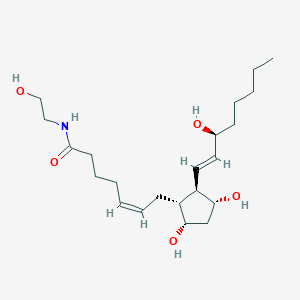

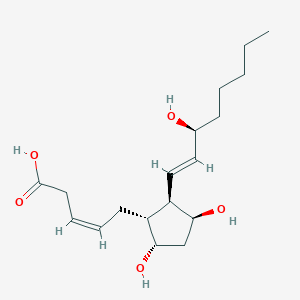

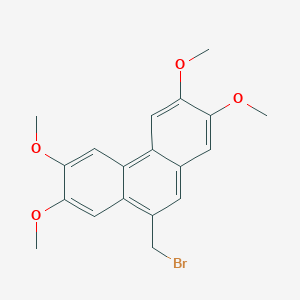

IUPAC Name |

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKLJIUIJUVJNR-KSJYGFEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)

![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)

![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)